molecular formula C17H23BO4 B12219414 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

Cat. No.: B12219414
M. Wt: 302.2 g/mol
InChI Key: UOOOTVROMDIGME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromanone core structure with a boronic ester group attached to it. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a benzylic C-H bond in the presence of a boron reagent such as pinacolborane. The reaction conditions often include a palladium catalyst, a base, and a solvent like toluene or THF (tetrahydrofuran) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The chromanone core can be reduced to form the corresponding alcohol.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chromanone core may also interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone core structure combined with a boronic ester group. This combination imparts distinct chemical properties, making it versatile in various synthetic and research applications. The presence of the boronic ester group allows for efficient participation in coupling reactions, while the chromanone core provides additional functionalization possibilities.

Properties

Molecular Formula

C17H23BO4

Molecular Weight

302.2 g/mol

IUPAC Name

2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-one

InChI

InChI=1S/C17H23BO4/c1-15(2)10-13(19)12-9-11(7-8-14(12)20-15)18-21-16(3,4)17(5,6)22-18/h7-9H,10H2,1-6H3

InChI Key

UOOOTVROMDIGME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3=O)(C)C

Origin of Product

United States

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